(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione
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Overview
Description
(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione is a synthetic analogue of progesterone. It is used primarily for research and development purposes and has been shown to be metabolized through the 3beta hydroxysteroid dehydrogenase pathway or the side chain cleavage enzyme pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione involves multiple steps, including the oxidation of specific steroid precursors. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular pathways and metabolism.
Medicine: Investigated for potential therapeutic uses, particularly in hormone-related treatments.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione involves its interaction with specific molecular targets and pathways. It is metabolized through the 3beta hydroxysteroid dehydrogenase pathway or the side chain cleavage enzyme pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[87201,904,8Its structural features allow it to interact with specific molecular targets, making it a valuable compound for scientific studies .
Properties
CAS No. |
209253-67-8 |
---|---|
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,10R,17S)-4,17-dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione |
InChI |
InChI=1S/C23H28O5/c1-20-6-3-14(24)11-13(20)12-15-18-16-4-7-22(8-5-17(25)27-22)21(16,2)9-10-23(18,20)28-19(15)26/h11,15-16,18H,3-10,12H2,1-2H3/t15-,16+,18+,20+,21+,22-,23-/m1/s1 |
InChI Key |
JEYBOVMEDWCFRQ-LNWVBKRPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34[C@H]([C@@H]1CC[C@@]25CCC(=O)O5)[C@@H](CC6=CC(=O)CC[C@@]63C)C(=O)O4 |
SMILES |
CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4 |
Canonical SMILES |
CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4 |
Synonyms |
Eplerenone Impurity A |
Origin of Product |
United States |
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